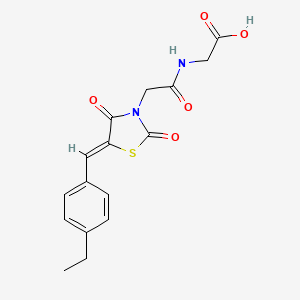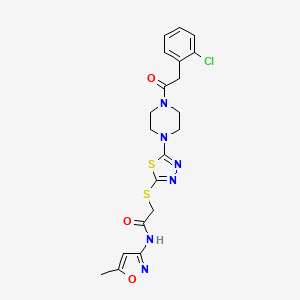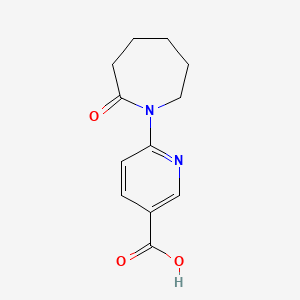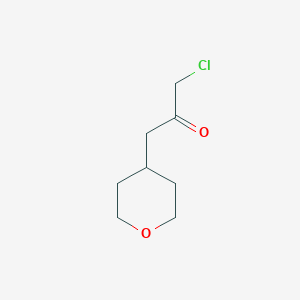![molecular formula C19H15N7O4 B2757659 N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034535-15-2](/img/structure/B2757659.png)
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule featuring multiple heterocyclic components. These components include a pyridine ring, an oxadiazole ring, a triazole ring, and a benzo[d][1,3]dioxole ring, making it highly interesting for various chemical and biological studies.
Applications De Recherche Scientifique
Chemistry
This compound serves as a versatile intermediate in organic synthesis, facilitating the formation of complex heterocycles. It can be used in the synthesis of ligands, catalysts, and advanced materials.
Biology
In biological research, it may act as a probe for studying enzyme interactions, receptor binding, and cellular pathways. Its multifaceted structure allows it to interact with various biomolecules.
Medicine
Potential applications in medicinal chemistry include acting as a scaffold for drug development. Its heterocyclic rings are common in pharmacophores, enhancing its potential as a lead compound for therapeutic agents.
Industry
The compound's diverse reactivity makes it useful in the development of new materials, coatings, and polymers. Its structural complexity provides unique properties that are advantageous in material science.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a variety of targets, including various enzymes, receptors, and proteins .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as blocking or activating receptors, inhibiting enzymes, or interacting with dna or rna .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, such as high solubility in water and other polar solvents, which can affect their bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation, inhibiting the growth of cancer cells, and killing or inhibiting the growth of various microorganisms .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthetic process. Each step is designed to introduce specific functional groups and heterocyclic rings in a controlled manner. Commonly, synthetic chemists employ various coupling reactions, such as click chemistry, to assemble the triazole and oxadiazole moieties.
Formation of Pyridinyl Oxadiazole: : Starting with a suitable pyridine derivative, the oxadiazole ring can be formed through cyclization reactions involving nitriles and amidoximes under acidic conditions.
Click Chemistry: : The triazole ring is often introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click reaction that proceeds under mild conditions with high specificity.
Assembly of Benzo[d][1,3]dioxole Moiety: : The benzo[d][1,3]dioxole ring can be incorporated via coupling reactions involving salicylaldehydes and suitable aryl halides under basic conditions.
Final Coupling: : The final product is achieved by coupling the intermediate compounds using reagents like carbodiimides, under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial-scale production may involve similar steps but optimized for yield and cost-efficiency. This includes the use of continuous flow reactors, automation for precise control of reaction parameters, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is capable of undergoing various chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxole moiety may undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Reduction: : The pyridine and oxadiazole rings can be selectively reduced under catalytic hydrogenation conditions.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: : Halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: : Quinone derivatives of benzo[d][1,3]dioxole.
Reduction: : Reduced derivatives with altered ring structures.
Substitution: : Halo or nitro derivatives with potential for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Uniqueness
Compared to its analogs, "N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is unique due to the presence of the benzo[d][1,3]dioxole ring. This ring introduces additional aromaticity and potential for electronic interactions, enhancing its stability and reactivity.
Propriétés
IUPAC Name |
N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O4/c27-18(12-4-5-15-16(9-12)29-11-28-15)21-7-8-26-10-14(23-25-26)19-22-17(24-30-19)13-3-1-2-6-20-13/h1-6,9-10H,7-8,11H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEWVJVYAOTGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=C(N=N3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2757576.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)
![2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2757581.png)

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]benzoate](/img/structure/B2757587.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2757593.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757595.png)


![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)
